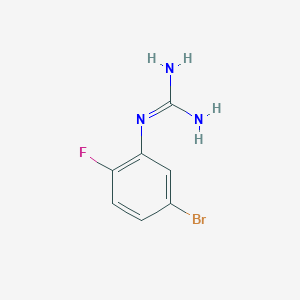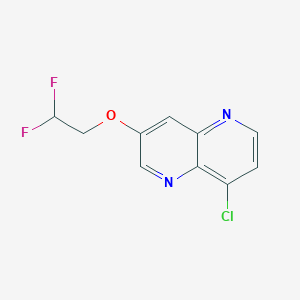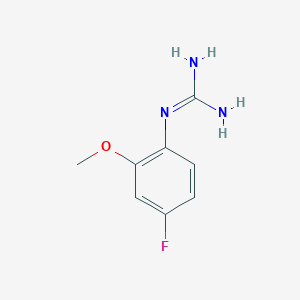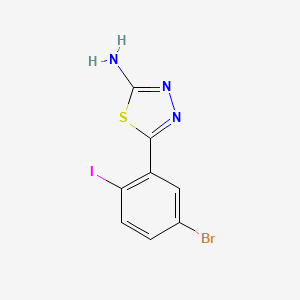
5-Bromo-4-(3-chloro-2-methoxyphenyl)imidazole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “MFCD33022749” is a chemical entity with unique properties and applications. It is known for its specific molecular structure, which contributes to its reactivity and utility in various scientific fields. This compound is often used in research and industrial applications due to its stability and reactivity under certain conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD33022749” typically involves a series of chemical reactions that include the formation of intermediate compounds. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In an industrial setting, the production of “MFCD33022749” is scaled up using optimized reaction conditions to maximize efficiency and minimize costs. This often involves continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions: “MFCD33022749” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the gain of electrons or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: In this reaction, one functional group in the molecule is replaced by another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions: The reactions involving “MFCD33022749” often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions might need an inert atmosphere to prevent unwanted side reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
“MFCD33022749” has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent or intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or in drug delivery systems.
Industry: It is utilized in the production of materials, coatings, and other industrial products due to its unique chemical properties.
Mechanism of Action
The mechanism by which “MFCD33022749” exerts its effects involves interactions at the molecular level. It may target specific enzymes or receptors, leading to changes in cellular processes. The pathways involved can include signal transduction, gene expression, or metabolic pathways, depending on the specific application and context of its use.
Comparison with Similar Compounds
- Compound A: Known for its high reactivity in substitution reactions.
- Compound B: Used extensively in oxidation processes due to its stability.
- Compound C: Preferred in industrial applications for its cost-effectiveness and ease of production.
This detailed article provides a comprehensive overview of “MFCD33022749,” covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C11H8BrClN2O2 |
|---|---|
Molecular Weight |
315.55 g/mol |
IUPAC Name |
5-bromo-4-(3-chloro-2-methoxyphenyl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C11H8BrClN2O2/c1-17-10-6(3-2-4-7(10)13)9-11(12)15-8(5-16)14-9/h2-5H,1H3,(H,14,15) |
InChI Key |
HPEBOGHXKUVABJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=C1Cl)C2=C(NC(=N2)C=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Amino-5-[6-(trifluoromethyl)-2-pyridyl]pyrazole Hydrochloride](/img/structure/B13704986.png)
![N-[2-hydroxy-3-[3-oxo-3-(2H-tetrazol-5-yl)propanoyl]phenyl]benzamide](/img/structure/B13704990.png)


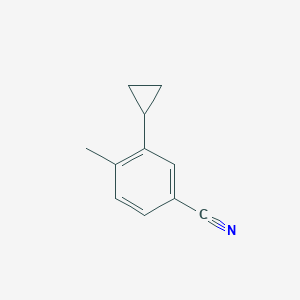
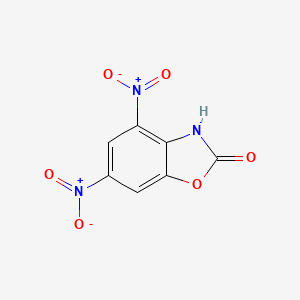
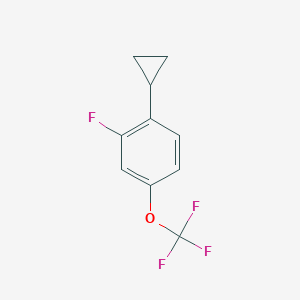
![6-Bromo-5-nitrobenzo[b]thiophene](/img/structure/B13705042.png)
![4-[4-(Benzyloxy)-3-methylphenyl]-5-bromoimidazole-2-carbaldehyde](/img/structure/B13705045.png)
